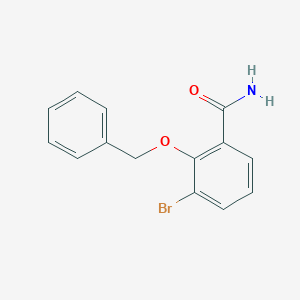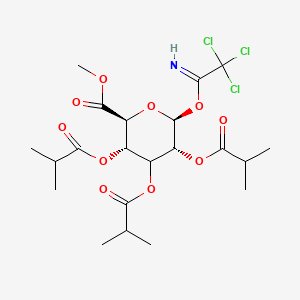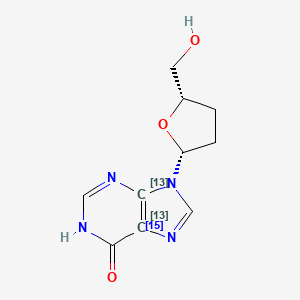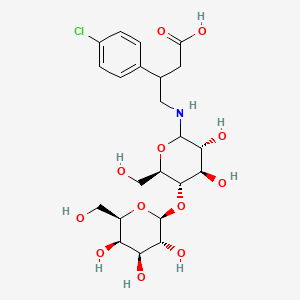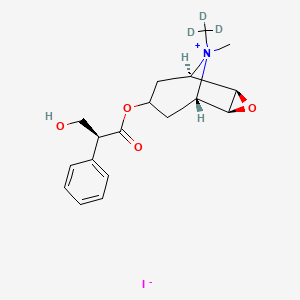![molecular formula C13H17BrN4O B13864319 1-Bromo-3-(2,2-dimethyloxan-4-yl)imidazo[1,5-a]pyrazin-8-amine](/img/structure/B13864319.png)
1-Bromo-3-(2,2-dimethyloxan-4-yl)imidazo[1,5-a]pyrazin-8-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-(2,2-dimethyloxan-4-yl)imidazo[1,5-a]pyrazin-8-amine is a heterocyclic compound that contains an imidazo[1,5-a]pyrazine core. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the bromine atom and the oxane ring in its structure adds to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-(2,2-dimethyloxan-4-yl)imidazo[1,5-a]pyrazin-8-amine typically involves the following steps:
Formation of the Imidazo[1,5-a]pyrazine Core: This can be achieved through cyclocondensation reactions involving appropriate precursors such as 2-aminopyrazine and aldehydes or ketones.
Introduction of the Bromine Atom: Bromination can be carried out using brominating agents like N-bromosuccinimide (NBS) under controlled conditions to selectively introduce the bromine atom at the desired position.
Attachment of the Oxane Ring: The oxane ring can be introduced through nucleophilic substitution reactions involving suitable oxane derivatives and the imidazo[1,5-a]pyrazine intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-(2,2-dimethyloxan-4-yl)imidazo[1,5-a]pyrazin-8-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the imidazo[1,5-a]pyrazine core.
Cyclization Reactions: The presence of multiple functional groups allows for cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or amines can be used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while oxidation with potassium permanganate could lead to the formation of oxidized imidazo[1,5-a]pyrazine derivatives.
Scientific Research Applications
1-Bromo-3-(2,2-dimethyloxan-4-yl)imidazo[1,5-a]pyrazin-8-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents targeting various diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It can be incorporated into materials with specific electronic or photophysical properties.
Biological Studies: The compound can be used to study the interactions of heterocyclic compounds with biological targets.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(2,2-dimethyloxan-4-yl)imidazo[1,5-a]pyrazin-8-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the bromine atom and the oxane ring can influence its binding affinity and specificity towards these targets. The imidazo[1,5-a]pyrazine core can participate in various biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-(2,2-dimethyloxan-4-yl)imidazo[1,5-a]pyridine: Similar structure but with a pyridine ring instead of a pyrazine ring.
1-Bromo-3-(2,2-dimethyloxan-4-yl)imidazo[1,5-a]thiazole: Contains a thiazole ring instead of a pyrazine ring.
1-Bromo-3-(2,2-dimethyloxan-4-yl)imidazo[1,5-a]triazine: Features a triazine ring in place of the pyrazine ring.
Uniqueness
1-Bromo-3-(2,2-dimethyloxan-4-yl)imidazo[1,5-a]pyrazin-8-amine is unique due to the combination of the imidazo[1,5-a]pyrazine core, the bromine atom, and the oxane ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C13H17BrN4O |
|---|---|
Molecular Weight |
325.20 g/mol |
IUPAC Name |
1-bromo-3-(2,2-dimethyloxan-4-yl)imidazo[1,5-a]pyrazin-8-amine |
InChI |
InChI=1S/C13H17BrN4O/c1-13(2)7-8(3-6-19-13)12-17-10(14)9-11(15)16-4-5-18(9)12/h4-5,8H,3,6-7H2,1-2H3,(H2,15,16) |
InChI Key |
BUGIOJPYMNMWKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CCO1)C2=NC(=C3N2C=CN=C3N)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




